molecular formula C23H24N2O5S B322667 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B322667
M. Wt: 440.5 g/mol
InChI Key: PYGVESPPCAATHH-UHFFFAOYSA-N
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Description

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, including the sulfonylation of aniline derivatives and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, coatings, or chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
  • N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide

Uniqueness

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications and distinguish it from other similar compounds.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H24N2O5S/c1-16-8-13-20(17(2)14-16)25-31(27,28)19-11-9-18(10-12-19)24-23(26)15-30-22-7-5-4-6-21(22)29-3/h4-14,25H,15H2,1-3H3,(H,24,26)

InChI Key

PYGVESPPCAATHH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC)C

Origin of Product

United States

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